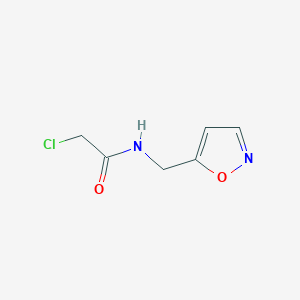![molecular formula C11H10ClNO4 B6633717 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid, also known as CHC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CHC belongs to the class of cyclopropane carboxylic acids and has a molecular weight of 273.68 g/mol. In
作用机制
The mechanism of action of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that plays a crucial role in the regulation of cellular metabolism. By inhibiting PDK, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid increases the activity of pyruvate dehydrogenase (PDH), which is an enzyme that converts pyruvate into acetyl-CoA, a molecule that is essential for the production of energy in cells. This leads to a decrease in the levels of lactate, a byproduct of anaerobic metabolism, and an increase in the levels of ATP, the primary source of energy in cells.
Biochemical and Physiological Effects:
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory properties. It does so by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to have neuroprotective properties. It does so by inhibiting the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid is its specificity for PDK. Unlike other compounds that inhibit PDK, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid does not have off-target effects on other enzymes. This makes it a valuable tool for studying the role of PDK in cellular metabolism. However, one of the limitations of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid is its low solubility in water. This can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid. One of the most promising directions is the development of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid analogs that have improved solubility and potency. Another direction is the study of the effects of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid on other diseases, such as diabetes and cardiovascular disease. Additionally, the role of PDK in cancer metabolism is still not fully understood, and further research is needed to elucidate this role.
Conclusion:
In conclusion, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that has shown potential in various scientific research applications. Its specificity for PDK makes it a valuable tool for studying the role of PDK in cellular metabolism. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has also shown promise as an anti-cancer agent, with the ability to induce apoptosis and inhibit the migration and invasion of cancer cells. Further research is needed to fully understand the potential of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid in the field of medicine.
合成方法
The synthesis of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid involves the reaction between 2-chloro-5-hydroxybenzoic acid and cyclopropanecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with the cyclopropane ring to form 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid. The yield of this reaction is typically around 60-70%.
科学研究应用
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
属性
IUPAC Name |
1-[(2-chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-8-2-1-6(14)5-7(8)9(15)13-11(3-4-11)10(16)17/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAGMBFWSQTVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)

![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![3-[(2-Hydroxy-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633657.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)